molecular formula C39H52F2N6O8 B517253 N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)

N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)

Cat. No. B517253
M. Wt: 770.9 g/mol
InChI Key: BAEUBYUDIYWBPI-HQKUAFLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADEP4 is a novel potent activator of the ClpP protease, causing cells to self-digest.

Scientific Research Applications

  • Biosynthetic Pathways and Metabolite Synthesis:

    • Kirby et al. (1983) studied the biosynthesis and synthesis of related compounds, highlighting the transformative capacity of Gliocladium deliquescens and the biosynthetic introduction of sulfur in certain compounds. This research provides insights into the metabolic pathways and potential biosynthetic applications of similar compounds Kirby et al., 1983.
  • Conformational Analysis and Molecular Dynamics:

    • Kessler et al. (1992) conducted a study on the structure and dynamics of synthetic O-glycosylated cyclopeptide in solution, using NMR spectroscopy and molecular dynamics calculations. This research sheds light on the structural and dynamic properties of cyclopeptides, which can be crucial for understanding the behavior of related compounds in biological systems Kessler et al., 1992.
  • Synthetic Approaches and Potential Biological Activities:

    • Campo et al. (2009) described the solution-phase synthesis of a series of related diketopiperazines, including their glycosylated analogs, which have potential biological activities. This research highlights synthetic methodologies and the potential pharmacological applications of cyclopeptides Campo et al., 2009.
  • Molecular Conformation and Crystal Structure Analysis:

    • Blasio et al. (1991) focused on the synthesis, purification, and crystal structure analysis of a specific cyclic pentapeptide. The study offers valuable information on the molecular conformation stabilized by intramolecular hydrogen bonds, which could be relevant for understanding the structural properties of similar compounds Blasio et al., 1991.
  • Pharmacological Potential and Biological Activities:

    • Rhee (2002) isolated cyclo(L-prolyl-L-phenylalanyl) from Streptomyces sp. AMLK-335 and discovered its ability to inhibit DNA topoisomerase I activity. This finding indicates the potential pharmacological applications of cyclopeptides in medical research and drug development Rhee, 2002.

properties

Product Name

N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)

Molecular Formula

C39H52F2N6O8

Molecular Weight

770.9 g/mol

IUPAC Name

(E)-N-((S)-3-(3,5-Difluorophenyl)-1-(((2R,6S,8aS,14aS,20S,23aS)-2,6-dimethyl-5,8,14,19,23-pentaoxooctadecahydro-1H,5H,14H,19H-pyrido[2,1-i]dipyrrolo[2,1-c:2',1'-l][1]oxa[4,7,10,13]tetraazacyclohexadecin-20-yl)amino)-1-oxopropan-2-yl)hept-2-enamide

InChI

InChI=1S/C39H52F2N6O8/c1-4-5-6-7-13-33(48)43-28(19-25-17-26(40)20-27(41)18-25)34(49)44-29-22-55-39(54)32-16-23(2)21-47(32)36(51)24(3)42-35(50)30-11-8-9-14-45(30)38(53)31-12-10-15-46(31)37(29)52/h7,13,17-18,20,23-24,28-32H,4-6,8-12,14-16,19,21-22H2,1-3H3,(H,42,50)(H,43,48)(H,44,49)/b13-7+/t23-,24+,28+,29+,30+,31+,32+/m1/s1

InChI Key

BAEUBYUDIYWBPI-HQKUAFLWSA-N

Isomeric SMILES

CCCC/C=C/C(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CCCCN4C(=O)[C@@H]5CCCN5C2=O)C)C

SMILES

CCCC/C=C/C(N[C@@H](CC1=CC(F)=CC(F)=C1)C(N[C@@H]2C(N3[C@](CCC3)([H])C(N4[C@](CCCC4)([H])C(N[C@@H](C)C(N5[C@](C[C@@H](C)C5)([H])C(OC2)=O)=O)=O)=O)=O)=O)=O

Canonical SMILES

CCCCC=CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C4CCCCN4C(=O)C5CCCN5C2=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADEP4;  ADEP-4;  ADEP 4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
Reactant of Route 2
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
Reactant of Route 3
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
Reactant of Route 4
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
Reactant of Route 5
Reactant of Route 5
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)
Reactant of Route 6
Reactant of Route 6
N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)

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